N-(4-chlorobenzyl)-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
N-[(4-CHLOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse biological activities.
Properties
Molecular Formula |
C18H14ClN5O2S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C18H14ClN5O2S/c19-13-5-3-12(4-6-13)9-20-17(25)10-23-18(26)15-8-14(16-2-1-7-27-16)22-24(15)11-21-23/h1-8,11H,9-10H2,(H,20,25) |
InChI Key |
GEEQGNJJEKEUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-d][1,2,4]triazine core. This can be achieved through a condensation reaction between appropriate hydrazine derivatives and thiophene-2-carboxylic acid. The resulting intermediate is then reacted with 4-chlorobenzyl chloride under basic conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE can be compared with other similar compounds, such as:
N-[(4-BROMOPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE: This compound has a bromine atom instead of chlorine, which may result in different biological activities and reactivity.
N-[(4-METHOXYPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
